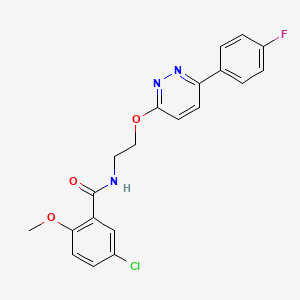
5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide, with the CAS number 920365-04-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C20H17ClFN3O3
- Molecular Weight : 401.8 g/mol
- Structure : The compound features a chloro group, a methoxy group, and a pyridazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the chloro and methoxy groups may enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Interaction : The pyridazine structure suggests possible interactions with neurotransmitter receptors or other signaling pathways.
- Signal Transduction Modulation : The compound may influence intracellular signaling cascades, affecting cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Case Study : A related compound was tested against human non-small cell lung cancer (A549) cells, showing an IC50 value of 0.46 µM, indicating potent inhibitory effects compared to standard treatments like 5-fluorouracil (IC50 = 4.98 µM) .
Antioxidant and Anti-inflammatory Effects
Compounds in the same chemical class have also demonstrated antioxidant and anti-inflammatory properties:
- Mechanism : These compounds may scavenge free radicals and inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in various inflammatory diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6l | A549 (lung cancer) | 0.46 | Induces apoptosis via mitochondrial pathways |
| Compound 6k | A549 (lung cancer) | 3.14 | Similar apoptotic effects as above |
| Control (5-FU) | A549 (lung cancer) | 4.98 | Standard chemotherapy agent |
These findings suggest that modifications in the chemical structure can significantly influence biological outcomes.
In Vivo Studies
While in vitro results are promising, further research is needed to validate these effects in vivo. Animal models will help elucidate pharmacokinetics, bioavailability, and potential side effects.
Properties
IUPAC Name |
5-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-27-18-8-4-14(21)12-16(18)20(26)23-10-11-28-19-9-7-17(24-25-19)13-2-5-15(22)6-3-13/h2-9,12H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIAIWCSGORBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














